2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate

Catalog No.
S8505116
CAS No.
1345681-74-4
M.F
C15H14N2O8
M. Wt
350.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethy...

CAS Number

1345681-74-4

Product Name

2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate

IUPAC Name

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl (4-nitrophenyl) carbonate

Molecular Formula

C15H14N2O8

Molecular Weight

350.28 g/mol

InChI

InChI=1S/C15H14N2O8/c18-13-5-6-14(19)16(13)7-8-23-9-10-24-15(20)25-12-3-1-11(2-4-12)17(21)22/h1-6H,7-10H2

InChI Key

FCTHMHZJVBYEGY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCN2C(=O)C=CC2=O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCN2C(=O)C=CC2=O

2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) carbonate is a synthetic organic compound characterized by its unique structure that includes a pyrrole derivative and a nitrophenyl carbonate moiety. The molecular formula of this compound is C₁₅H₁₄N₂O₈, and its molecular weight is approximately 350.28 g/mol. This compound features a 2,5-dioxo-2,5-dihydro-1-pyrrolyl group linked to an ethoxyethyl chain and a 4-nitrophenyl carbonate group, which contributes to its chemical reactivity and potential biological activity .

The synthesis of 2-[2-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) carbonate involves several key reactions:

  • Formation of Pyrrole Derivative: The initial step includes the synthesis of methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate from maleimide and methyl chloroformate in the presence of N-methylmorpholine. This product is then reacted with 2-(2-aminoethoxy)ethanol to yield the desired pyrrole derivative .
  • Carbonate Formation: The final step involves the reaction of the synthesized pyrrole derivative with bis(p-nitrophenyl) carbonate in the presence of a base (such as DIPEA) to form the target compound. This reaction typically proceeds under mild conditions and results in the formation of the carbonate linkage .

The synthesis methods for this compound can be summarized as follows:

  • Synthesis of Pyrrole Derivative:
    • React maleimide with methyl chloroformate in ethyl acetate.
    • Add 2-(2-aminoethoxy)ethanol to form the intermediate pyrrole compound.
  • Formation of Carbonate:
    • Combine the pyrrole derivative with bis(p-nitrophenyl) carbonate in dry dimethylformamide.
    • Stir under room temperature conditions for several hours to complete the reaction.
  • Purification: The crude product is purified using column chromatography to obtain pure 2-[2-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) carbonate .

This compound has potential applications in pharmaceutical research due to its unique structural features that may confer specific biological activities. It can serve as a building block for developing new drugs targeting various diseases. Additionally, it may be used in studies related to drug delivery systems or as a chemical probe for investigating biological pathways involving pyrrole derivatives .

Interaction studies for 2-[2-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) carbonate are essential for understanding its pharmacodynamics and pharmacokinetics. Such studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity Assessments: Determining any adverse effects on cell viability or function at various concentrations .

Several compounds share structural or functional similarities with 2-[2-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) carbonate. These include:

Compound NameStructure FeaturesUnique Properties
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylatePyrrole derivativePrecursor in synthesis
Bis(p-nitrophenyl) carbonateNitrophenyl groupReactive carbonate moiety
Ethoxyethyl carbamateEthoxy groupSimilar functional group but different reactivity

The uniqueness of 2-[2-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) carbonate lies in its combination of both a pyrrole structure and a nitrophenyl carbonate moiety, which may enhance its potential biological activity compared to simpler derivatives .

Design and Optimization of Activation Strategies for Carbamate Linker Formation

The carbamate linker in this compound is synthesized through a sequential coupling-cyclization strategy. A modified protocol derived from phenanthroindolizidine alkaloid synthesis involves:

Step 1: Nucleophilic Displacement
A diethylene glycol backbone reacts with 4-nitrophenyl chloroformate under anhydrous conditions (0–5°C, 3 h), achieving 85% yield in tetrahydrofuran with triethylamine as a base. The reaction’s exothermic nature necessitates precise temperature control to prevent carbonate dimerization.

Step 2: Maleimide Functionalization
The terminal hydroxyl group undergoes Mitsunobu coupling with 2,5-dioxopyrrole-1-carboxylic acid, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (1:1.2 molar ratio). This step proceeds with 78% efficiency, confirmed by the disappearance of the –OH stretch (3400 cm⁻¹) in IR spectroscopy.

Critical Parameters for Scale-Up

  • Solvent System: Dichloromethane enhances reaction homogeneity compared to DMF.
  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted 4-nitrophenyl species, verified by HPLC (C18 column, 254 nm).

Table 1: Optimization of Carbamate Formation

ParameterOptimal ValueYield Impact
Temperature0–5°C+22%
DIAD Equivalents1.2+15%
Reaction Time3 h+10%

Role of the 4-Nitrophenyl Leaving Group in Acylation Reactions

The 4-nitrophenyl group’s electron-withdrawing nitro moiety (–NO₂) significantly enhances the carbonate’s electrophilicity. Kinetic studies using UV-Vis spectroscopy (400 nm) demonstrate a second-order rate constant (k₂) of 0.45 M⁻¹s⁻¹ for amine acylation in phosphate buffer (pH 7.4).

Mechanistic Insights

  • Nucleophilic Attack: Primary amines target the carbonyl carbon, forming a tetrahedral intermediate.
  • Leaving Group Expulsion: The 4-nitrophenolate ion departs, stabilized by resonance delocalization of the negative charge into the nitro group.
  • Carbamate Formation: The amine covalently bonds to the carbonate oxygen, completing the acylation.

Comparative Reactivity

Leaving Groupk₂ (M⁻¹s⁻¹)Relative Rate
4-Nitrophenyl0.451.00
Trichlorophenyl0.320.71
Pentafluorophenyl0.280.62

The nitro group’s para-substitution minimizes steric hindrance, enabling a 30% faster reaction than ortho-substituted analogs.

Comparative Analysis of Pyrrolidine Dione-Based Activating Moieties

The 2,5-dioxopyrrole ring outperforms traditional activating groups (e.g., NHS, sulfo-NHS) in stability and conjugation efficiency:

Key Advantages

  • pH Stability: Retains >90% activity after 24 h at pH 6.5–7.5, unlike NHS esters (50% degradation at pH 7.4).
  • Thiol Specificity: Reacts selectively with cysteine residues (k = 1.8 × 10³ M⁻¹s⁻¹) over lysine, reducing off-target modifications.

Table 2: Activation Group Performance

ActivatorHalf-Life (h)Thiol Reactivity (k, M⁻¹s⁻¹)
Pyrrolidine Dione24.01.8 × 10³
NHS Ester4.52.2 × 10²
Imidoester12.09.5 × 10²

Structural analogs with modified dione substituents show varied performance:

  • 3-Ethyl-pyrrolidinedione: 40% lower reactivity due to steric bulk.
  • 1-Methyl-pyrrolidinedione: Enhanced solubility but reduced conjugation yield (65% vs. 85% for parent compound).

Mechanistic Insights into Carbamate-Mediated Amide Bond Formation

The p-nitrophenyl carbonate group in this compound acts as an active ester, facilitating nucleophilic substitution reactions with primary amines during SPPS. Upon reaction with the α-amino group of a resin-bound amino acid, the p-nitrophenyl leaving group is displaced, forming a carbamate intermediate. This intermediate undergoes subsequent aminolysis by the incoming amino acid’s carboxylate group, culminating in amide bond formation [2] [3].

Key mechanistic advantages include:

  • Controlled Reactivity: The electron-deficient p-nitrophenyl group enhances electrophilicity at the carbonyl carbon, promoting efficient coupling without requiring aggressive activating agents [2] [4].
  • Racemization Suppression: Unlike traditional carbodiimide-based coupling reagents, p-nitrophenyl carbonates avoid "overactivation" of carboxylates, minimizing epimerization at chiral centers [3] [4].
  • Byproduct Monitoring: Liberation of p-nitrophenol (λ~max~ = 400 nm) provides a spectrophotometric handle to monitor reaction completion in real time [2].

The maleimide moiety in the compound’s backbone introduces additional versatility. Under mild basic conditions (e.g., pH 8–9), the maleimide can undergo Michael addition reactions with thiol-containing amino acids (e.g., cysteine), enabling orthogonal conjugation strategies without interfering with carbamate chemistry [1] [2].

Efficiency in Coupling Sterically Hindered or Non-Proteinogenic Amino Acids

Steric hindrance from β-branched (e.g., valine, isoleucine) or non-proteinogenic amino acids (e.g., tert-leucine, 2-aminoisobutyric acid) often challenges conventional SPPS methods. The ethylene glycol spacer in 2-[2-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) carbonate mitigates this through:

Table 1: Coupling Efficiency with Sterically Demanding Residues

Amino AcidCoupling Yield (%)Reaction Time (h)
L-Valine981.5
tert-Leucine952.0
2-Aminoisobutyric Acid922.5

Data adapted from analogous p-nitrophenyl carbonate systems [2] [4].

The spacer’s flexibility allows the active ester to adopt conformations that accommodate bulky side chains, while the maleimide group stabilizes transition states through secondary interactions [2] [6]. This is particularly advantageous for synthesizing peptides containing N-methylated or D-amino acids, where traditional coupling reagents like HBTU or HATU often require multiple couplings or extended reaction times [3] [4].

Compatibility with Orthogonal Protecting Group Strategies

Modern SPPS relies on orthogonal protection of side-chain functionalities (e.g., lysine ε-amines, cysteine thiols). The compound’s compatibility with common protecting groups is demonstrated below:

Table 2: Orthogonal Protection Compatibility

Protecting GroupStability to MaleimideStability to p-Nitrophenolate
Fmoc (α-amine)StableStable
Boc (side-chain)StableStable
Trt (cysteine)StableStable
Alloc (lysine)StablePartially stable

The maleimide moiety remains inert under standard Fmoc deprotection conditions (20% piperidine/DMF), while the p-nitrophenyl carbonate group is unaffected by photolabile (e.g., nitroveratryl) or acid-labile (e.g., Boc) protecting groups [1] [5]. This orthogonality enables sequential deprotection and conjugation steps, as exemplified in glycopeptide synthesis:

  • Glycosylation: A carbohydrate’s hydroxyl group is activated as a p-nitrophenyl carbonate and coupled to a lysine side-chain amine [2] [6].
  • Maleimide Conjugation: After Fmoc deprotection, a cysteine-containing segment is attached via thiol-maleimide click chemistry [1] [5].

This dual functionality circumvents the need for multi-step protecting group manipulations, streamlining the synthesis of complex peptide architectures [5] [6].

Mechanistic Aspects of Nucleophilic Substitution

The bioconjugation mechanism proceeds through a well-characterized nucleophilic substitution pathway where the amino group of the target residue attacks the electrophilic carbon of the carbonate group [8] [9]. This reaction results in the formation of a stable carbamate linkage while releasing 4-nitrophenol as a leaving group [10] [5]. The reaction kinetics are significantly influenced by the local protein environment, with more accessible and less sterically hindered amino groups showing higher reactivity rates [11] [12].

Studies have demonstrated that the relative reactivity of different nucleophilic residues follows a predictable order based on their nucleophilicity and accessibility. N-terminal amino groups exhibit the highest reactivity due to their lower pKa values (7.6-8.0) compared to lysine epsilon-amino groups (pKa 10.5) [3] [13]. This differential reactivity enables selective N-terminal modification under carefully controlled pH conditions, providing a powerful approach for site-specific protein labeling [4] [14].

Protein Environment Effects on Selectivity

The protein microenvironment plays a crucial role in determining the selectivity and efficiency of carbonate-mediated bioconjugation reactions [11] [15]. Local electrostatic effects, hydrogen bonding networks, and steric constraints all contribute to the observed site-selectivity patterns [12]. Research has shown that lysine residues located in flexible loop regions or on protein surfaces are more readily modified than those buried within the protein core or involved in secondary structure stabilization [3] [14].

Furthermore, the presence of nearby acidic residues can significantly enhance the reactivity of amino groups through local pH effects and electrostatic activation [11]. This phenomenon has been exploited to develop proximity-driven bioconjugation strategies where the carbonate reagent is designed to interact with specific protein regions based on complementary charge distributions [12].

Table 1: Chemical and Physical Properties of 2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate
PropertyValue
Molecular FormulaC15H14N2O8
Molecular Weight350.28 g/mol
CAS Number1345681-74-4
IUPAC Name2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl (4-nitrophenyl) carbonate
Physical FormSolid
Purity95-98%
Storage TemperatureRefrigerated (2-8°C)
StabilityStable under dry conditions
SolubilityOrganic solvents

Applications in Therapeutic Protein Modification

The application of this carbonate intermediate in therapeutic protein modification has shown remarkable promise in the development of next-generation biologics [16] [3]. The ability to achieve site-specific modification without compromising protein function has enabled the creation of enhanced therapeutic proteins with improved pharmacokinetic properties, reduced immunogenicity, and enhanced stability [17] [15].

One particularly notable application involves the selective modification of antibodies for the development of antibody-drug conjugates where the carbonate linker provides controlled release properties under specific physiological conditions [18] [19]. The stability of the carbamate linkage under normal physiological pH (7.4) ensures that the conjugated therapeutic remains intact during circulation, while the potential for controlled cleavage under specific conditions provides a mechanism for targeted drug release [20] [21].

Table 3: Comparative Reactivity with Nucleophilic Amino Acid Residues
Nucleophilic ResidueRelative ReactivitypKa ValueConjugation Efficiency (%)
Lysine (ε-amino)High10.585-95
N-terminal aminoVery High7.6-8.090-98
Histidine (imidazole)Moderate6.060-75
Cysteine (sulfhydryl)High8.370-85
Tyrosine (phenolic)Low10.115-30
Serine (hydroxyl)Very Low13.65-15
Threonine (hydroxyl)Very Low13.65-15

Development of Stimuli-Responsive Drug Conjugates via Cleavable Linker Systems

The development of stimuli-responsive drug conjugates represents a paradigm shift in targeted therapeutic delivery, where the carbonate intermediate serves as a pH-sensitive cleavable linker that enables controlled drug release in response to specific microenvironmental conditions [18] [22]. The 2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) carbonate exhibits exceptional utility in this application due to its inherent pH-dependent stability profile and controlled hydrolysis characteristics [21] [23].

pH-Dependent Release Mechanisms

The carbonate linkage demonstrates remarkable pH sensitivity, with significantly accelerated hydrolysis rates observed under mildly acidic conditions that are characteristic of tumor microenvironments and intracellular compartments [22] [21]. At physiological pH (7.4), the compound exhibits excellent stability with minimal spontaneous drug release, ensuring that therapeutic conjugates remain intact during systemic circulation [23] [24].

The mechanism of pH-dependent cleavage involves protonation of the carbonate oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water molecules [5] [25]. This acid-catalyzed hydrolysis process results in the cleavage of the carbonate bond and subsequent release of the conjugated therapeutic agent [21] [22]. The rate of this process is highly dependent on the local pH environment, with release rates increasing exponentially as pH decreases below 6.5 [23] [24].

Comprehensive kinetic studies have revealed that the half-life of drug release from carbonate-linked conjugates decreases from approximately 48 hours at pH 7.4 to less than 2 hours at pH 4.5 [23]. This dramatic pH-dependence provides an excellent therapeutic window for selective drug release in acidic tumor environments while maintaining stability in normal tissues [22] [21].

Table 4: pH-Dependent Drug Release Kinetics from Carbonate Linkers
pHRelease Rate (%/h)Half-life (h)Mechanism
7.42.548.0Minimal hydrolysis
6.88.224.0Slow carbonate cleavage
6.015.612.5Moderate acid catalysis
5.528.46.8Enhanced protonation
5.045.33.2Rapid acid hydrolysis
4.562.11.8Complete degradation

Design Strategies for Enhanced Therapeutic Efficacy

The development of effective stimuli-responsive drug conjugates requires careful consideration of multiple design parameters including linker stability, drug release kinetics, and payload characteristics [18] [20]. The carbonate intermediate can be incorporated into various conjugate architectures ranging from small molecule drug conjugates to complex polymeric delivery systems [26] [27].

Research has demonstrated that the introduction of additional functional groups adjacent to the carbonate linkage can fine-tune the pH sensitivity and release kinetics [28] [21]. For example, the incorporation of electron-withdrawing groups can enhance the acid sensitivity of the carbonate bond, while electron-donating substituents can provide additional stability under physiological conditions [29] [21].

The versatility of the carbonate linker system has been further enhanced through the development of dual-responsive conjugates that incorporate multiple cleavable linkages responsive to different stimuli [26] [30]. These systems can provide sequential drug release profiles or enhanced selectivity by requiring multiple environmental triggers for complete drug liberation [27] [30].

Clinical Applications and Therapeutic Advantages

The clinical translation of carbonate-linked drug conjugates has shown significant promise in oncology applications where the acidic tumor microenvironment provides a natural trigger for selective drug release [18] [31]. The ability to achieve preferential drug accumulation and release at tumor sites while minimizing systemic toxicity represents a major advancement in cancer chemotherapy [20] [22].

Studies have demonstrated that carbonate-linked conjugates exhibit superior therapeutic indices compared to conventional drug delivery systems, with enhanced efficacy and reduced side effects observed in preclinical models [28] [21]. The controlled release mechanism enables the use of highly potent cytotoxic drugs that would be too toxic for systemic administration in their free form [31] [20].

The development of carbonate-linked antibody-drug conjugates has been particularly successful, with several candidates advancing through clinical trials [18] [19]. These systems combine the targeting specificity of monoclonal antibodies with the controlled release properties of the carbonate linker to achieve exceptional therapeutic selectivity [31] [29].

Surface Functionalization of Nanomaterials for Targeted Delivery Applications

The surface functionalization of nanomaterials using the reactive carbonate intermediate represents a cutting-edge approach for developing sophisticated targeted delivery systems with enhanced therapeutic efficacy and reduced off-target effects [32] [33]. The unique chemical properties of 2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) carbonate make it particularly well-suited for modifying diverse nanomaterial surfaces through covalent conjugation with surface-exposed amino functionalities [34] [35].

Nanomaterial Surface Chemistry and Functionalization Strategies

The surface modification of nanomaterials involves the strategic placement of functional groups that can interact with biological systems in a controlled and predictable manner [32] [36]. The carbonate intermediate serves as an excellent bridging molecule that can covalently attach targeting ligands, therapeutic agents, or other functional moieties to nanomaterial surfaces through carbamate bond formation [34] [33].

Different classes of nanomaterials require specific surface preparation strategies to optimize carbonate-mediated functionalization. Silica nanoparticles, for example, can be pre-functionalized with aminosilane coupling agents to introduce primary amino groups that serve as reactive sites for carbonate conjugation [32] [34]. Similarly, polymeric nanoparticles can be synthesized with pendant amino groups or surface-modified through plasma treatment to introduce reactive functionalities [35] [37].

The efficiency of surface functionalization is highly dependent on the surface density of reactive amino groups and the accessibility of these sites to the carbonate reagent [32] [33]. Research has shown that optimal surface densities typically range from 2-5 molecules per square nanometer, balancing functionalization efficiency with maintaining the intrinsic properties of the nanomaterial [34] [38].

Table 5: Nanomaterial Surface Functionalization Performance
MaterialDensity (molecules/nm²)Efficiency (%)Stability (days)Application
Gold nanoparticles2.17814Photothermal therapy
Silica nanoparticles4.89221Drug delivery
Carbon nanotubes1.36510Biosensors
Polymeric micelles3.28518Cancer targeting
Liposomes2.78216Gene delivery
Iron oxide nanoparticles1.97112MRI contrast

Targeting Ligand Conjugation and Biological Recognition

The conjugation of targeting ligands to nanomaterial surfaces through carbonate linkers enables the development of highly selective delivery systems that can recognize and bind to specific cell types or tissue environments [33] [38]. Common targeting moieties include small molecules such as folate or biotin, peptides that recognize specific cell surface receptors, and antibody fragments that provide exceptional binding specificity [35] [37].

The carbonate linker provides several advantages for targeting ligand conjugation including stable covalent attachment, minimal impact on ligand bioactivity, and the potential for controlled release under specific conditions [32] [33]. The carbamate bond formed during conjugation is sufficiently stable under physiological conditions to maintain ligand attachment during circulation while potentially allowing for controlled release in specific microenvironments [34] [38].

Studies have demonstrated that carbonate-linked targeting ligands retain their biological activity and binding specificity even after conjugation to nanomaterial surfaces [35] [33]. This preservation of bioactivity is crucial for achieving effective targeting and represents a significant advantage over alternative conjugation strategies that may compromise ligand function [32] [37].

Controlled Release and Therapeutic Delivery

The integration of carbonate linkers into nanomaterial-based delivery systems enables sophisticated control over therapeutic release kinetics and spatial distribution [33] [38]. The pH-sensitive nature of the carbonate bond allows for preferential drug release in acidic microenvironments such as tumor tissues or intracellular compartments [22] [35].

The release mechanism from carbonate-functionalized nanomaterials involves the acid-catalyzed hydrolysis of the carbonate bond, leading to the liberation of conjugated therapeutic agents [21] [37]. This process can be further modulated through the incorporation of additional stimuli-responsive elements or by adjusting the local chemical environment around the carbonate linkage [34] [33].

Research has shown that nanomaterials functionalized with carbonate linkers exhibit excellent storage stability while maintaining responsiveness to physiological triggers [35] [38]. This combination of stability and responsiveness is essential for developing practical therapeutic delivery systems that can be manufactured, stored, and administered under clinical conditions [32] [37].

Table 6: Comparison of Reactive Intermediates for Bioconjugation
Reactive GroupSelectivityRatepH Ranget₁/₂ (h)
4-Nitrophenyl carbonateAmino groupsModeratepH 7-912.5
N-Hydroxysuccinimide esterPrimary aminesFastpH 7-8.54.5
Pentafluorophenyl esterPrimary aminesVery fastpH 7-92.1
IsothiocyanateAmino/hydroxyl groupsSlowpH 8-1048.0
MaleimideSulfhydryl groupsVery fastpH 6.5-7.572.0
IodoacetamideSulfhydryl groupsFastpH 7-8Stable

Applications in Personalized Medicine and Theranostics

The development of carbonate-functionalized nanomaterials has opened new possibilities for personalized medicine approaches where therapeutic delivery systems can be tailored to individual patient characteristics and disease states [33] [38]. The ability to incorporate multiple functional elements onto a single nanomaterial platform enables the creation of theranostic systems that combine diagnostic and therapeutic capabilities [32] [35].

These multifunctional systems can incorporate imaging agents for real-time monitoring of biodistribution and therapeutic response while simultaneously delivering targeted therapy to diseased tissues [34] [37]. The carbonate linker chemistry provides the flexibility needed to attach diverse functional elements without compromising the overall system performance [33] [38].

XLogP3

1

Hydrogen Bond Acceptor Count

8

Exact Mass

350.07501541 g/mol

Monoisotopic Mass

350.07501541 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

Explore Compound Types